molecular formula C9H9F3O2 B12976352 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol

2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol

Cat. No.: B12976352
M. Wt: 206.16 g/mol
InChI Key: BKYFNHBGNQNVGF-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol is an organic compound characterized by the presence of a trifluoromethyl group and a hydroxymethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol typically involves the reaction of trifluoroacetic acid derivatives with phenyl compounds. One common method includes the reaction of trifluoroacetic acid with bromobenzene using a Grignard reagent . The reaction conditions often involve the use of a palladium catalyst and a tertiary amine as a co-catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoroacetic acid derivatives, while reduction can produce various alcohols .

Scientific Research Applications

2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, further influencing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol is unique due to the combination of its trifluoromethyl and hydroxymethylphenyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C9H9F3O2

Molecular Weight

206.16 g/mol

IUPAC Name

2,2,2-trifluoro-1-[4-(hydroxymethyl)phenyl]ethanol

InChI

InChI=1S/C9H9F3O2/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-4,8,13-14H,5H2

InChI Key

BKYFNHBGNQNVGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C(C(F)(F)F)O

Origin of Product

United States

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